Methdilazine-d4 Hydrochloride
Description
Foundational Principles of Isotopic Labeling in Molecular Sciences
Isotopic labeling is a powerful technique used to track the journey of molecules through a chemical reaction, a metabolic pathway, or a complex biological system. wikipedia.org The core principle involves replacing one or more atoms in a compound with their isotopes. wikipedia.org Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. lucerna-chem.ch
This labeling can be done with either radioactive isotopes (radiolabeling) or non-radioactive stable isotopes. wikipedia.org Stable isotope labeling has become an indispensable tool in a wide array of scientific fields, from chemistry to biology. symeres.com Common stable isotopes employed in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comcreative-proteomics.com Because they are not radioactive, they are safe for a broad range of experimental conditions. creative-proteomics.com By introducing these heavier, stable isotopes, researchers can "mark" molecules and follow their transformations and interactions using analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, which can detect the mass or gyromagnetic ratio differences conferred by the isotopes. wikipedia.org This allows for precise tracing and quantification of compounds in proteomics, metabolomics, environmental analysis, and pharmacokinetic studies. symeres.comadesisinc.com
Significance of Deuterium Incorporation in Advanced Research Methodologies
Deuterium (²H), a stable isotope of hydrogen, holds particular significance in research for several reasons. assumption.edu The replacement of a hydrogen atom (H) with a deuterium atom (D) in a molecule is known as deuteration. juniperpublishers.com This substitution can have a profound impact on the molecule's properties, primarily due to the "kinetic isotope effect" (KIE). assumption.edubioscientia.de The bond between carbon and deuterium (C-D) is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. assumption.edujuniperpublishers.com
This increased bond strength means that breaking a C-D bond requires more energy, causing reactions involving the cleavage of this bond to proceed more slowly. assumption.edutandfonline.com In pharmaceutical research, this is highly relevant because many drug metabolism processes, often carried out by cytochrome P450 (CYP450) enzymes, involve the breaking of C-H bonds. juniperpublishers.combioscientia.de By strategically replacing hydrogen with deuterium at a site of metabolic activity, the rate of metabolism can be slowed down. assumption.edubioscientia.de This can lead to an improved pharmacokinetic profile for a drug, potentially extending its half-life and allowing its desired effects to last longer. splendidlab.comisotope.com
Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis. mdpi.comcaymanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of a deuterated version of the analyte is added to a sample. The deuterated standard is chemically almost identical to the non-deuterated target compound, so it behaves similarly during sample preparation and chromatographic separation. However, it is easily distinguished by the mass spectrometer due to its higher mass, allowing for highly accurate and precise quantification of the target compound. caymanchem.com
Overview of Parent Compound (Methdilazine) and Rationale for Deuteration in Scientific Investigation
The parent compound, Methdilazine (B156362), is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of chemicals. nih.govdrugbank.com It is structurally characterized by a phenothiazine core linked to a (1-methylpyrrolidin-3-yl)methyl group. nih.gov Medically, it has been used for its antihistaminic and antipruritic (anti-itch) properties to relieve symptoms of various skin disorders and allergic reactions. nih.govncats.iot3db.ca Its mechanism of action involves functioning as a histamine (B1213489) H1 receptor antagonist; it competes with histamine for H1-receptor sites on cells, thereby blocking the actions of histamine that lead to symptoms like itching and swelling. nih.govdrugbank.com
The rationale for creating Methdilazine-d4 Hydrochloride, a deuterated analog of Methdilazine Hydrochloride, is rooted in the analytical applications discussed previously. The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. While deuteration can be used to alter metabolic profiles, the most common and critical application for such a compound is as an internal standard for bioanalytical method development and validation. caymanchem.com When researchers need to measure the concentration of Methdilazine in biological samples (such as plasma or urine) for pharmacokinetic studies, this compound serves as an ideal internal standard. Its use in LC-MS analysis allows for the precise and accurate quantification of the parent drug, Methdilazine, by correcting for any variability during the analytical process. caymanchem.comcaymanchem.com
Table 1: Comparison of Chemical Properties
| Property | Methdilazine Hydrochloride | This compound |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂S nih.gov | C₁₈H₁₇D₄ClN₂S |
| Average Molecular Mass | 332.89 g/mol drugbank.com | ~336.91 g/mol |
| Chemical Class | Phenothiazine drugbank.com | Deuterated Phenothiazine |
| Primary Application | Antihistamine, Antipruritic nih.govncats.io | Internal Standard for Analytical Quantification |
Compound Names Mentioned
Properties
CAS No. |
1330055-82-7 |
|---|---|
Molecular Formula |
C18H21ClN2S |
Molecular Weight |
336.914 |
IUPAC Name |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
InChI Key |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Synonyms |
10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride; Dilosyn-d4; Disyncran-d4; Methdilazine-d4 MonoHydrochloride; NSC 169091-d4; Tacaryl-d4; Tacaryl-d4 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation into Complex Organic Molecules
The selective replacement of hydrogen with deuterium in complex molecules like phenothiazines is a primary challenge in the synthesis of their deuterated analogs. nih.govsnnu.edu.cn Various strategies have been developed to achieve site-specific deuteration.
One common approach involves the use of transition-metal catalysts, such as iridium or rhodium, to facilitate hydrogen isotope exchange (HIE). acs.orgchemrxiv.org These catalysts can direct the deuteration to specific C-H bonds, often adjacent to coordinating functional groups within the molecule. acs.org For instance, iridium(I) NHC/phosphine catalysts have demonstrated high selectivity for the C2 deuteration of indole (B1671886) and related N-heterocycles. acs.org Another strategy involves base-mediated deuteration, where a strong base is used to deprotonate a specific position, which is then quenched with a deuterium source like DMSO-d6. d-nb.info This method has been successfully applied to the selective ortho-deuteration of N-heterocyclic oxides. chemrxiv.org
Late-stage deuteration, the introduction of deuterium into a fully or partially assembled molecule, is a particularly valuable strategy in drug discovery and development. snnu.edu.cn This approach avoids the need to carry out a multi-step synthesis with deuterated starting materials. nih.gov
Reaction Pathway Design and Optimization for Methdilazine-d4 Hydrochloride Synthesis
While specific proprietary synthesis routes for this compound are not publicly detailed, a general synthetic approach can be inferred from known phenothiazine (B1677639) chemistry and deuteration methods. The synthesis of the parent compound, methdilazine (B156362), involves the alkylation of phenothiazine with (1-methylpyrrolidin-3-yl)methyl chloride. wikipedia.org
A plausible pathway for the synthesis of this compound would likely involve the preparation of a deuterated precursor. For example, a deuterated (1-methylpyrrolidin-3-yl)methyl chloride could be synthesized and then reacted with phenothiazine. Alternatively, the phenothiazine ring itself could be deuterated prior to alkylation. For instance, a method for the synthesis of deuterium-labeled piperidine-type phenothiazine antipsychotics involved developing a synthetic route that allowed for the incorporation of up to four deuterium atoms in the N-10 ethyl side chain. iaea.org
Optimization of the reaction conditions is crucial to maximize the deuterium incorporation and minimize isotopic impurities. nih.gov This includes the choice of catalyst, solvent, temperature, and reaction time. For example, tuning the reaction conditions for iridium-catalyzed deuteration of N-heterocycles can significantly increase the percentage of deuterium incorporation. acs.org
Stereoselective Deuteration Techniques and Isomeric Control in Synthesis
When a molecule contains stereocenters, the deuteration process must be controlled to produce the desired stereoisomer. Stereoselective deuteration techniques are employed to achieve this. These methods often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic protons. acs.orgnih.gov
For complex molecules, achieving high stereoselectivity can be challenging. d-nb.info The development of new methods for the regio- and stereoselective synthesis of deuterated heterocycles is an active area of research. d-nb.info For instance, a method for the enantioselective α-deuteration of α-amino acids has been developed that does not require external chiral sources. acs.orgnih.gov
Purification and Isolation Procedures for High-Purity Deuterated Products
After synthesis, the deuterated product must be purified to remove any unreacted starting materials, byproducts, and under-deuterated isotopic impurities. nih.gov Common purification techniques such as column chromatography, crystallization, and preparative high-performance liquid chromatography (HPLC) are used.
Due to the similar physical properties of deuterated and non-deuterated compounds, separating isotopic impurities can be particularly difficult. researchgate.net Therefore, the synthetic strategy should aim for the highest possible isotopic purity to simplify the purification process. nih.gov Rigorous quality control is essential to ensure the final product meets the required specifications.
Analytical Characterization of Deuteration Level and Positional Specificity
The final step in the process is the thorough analytical characterization of the synthesized this compound to confirm its identity, purity, and the extent and location of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules and is particularly well-suited for characterizing deuterated compounds.
¹H NMR (Proton NMR): In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates the replacement of a proton with a deuterium atom. Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integration of the remaining proton signals to an internal standard. nih.govresearchgate.net
²H NMR (Deuterium NMR): ²H NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its location within the molecule. sigmaaldrich.commagritek.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, making spectral assignment straightforward. Quantitative ²H NMR can be used to accurately determine isotopic abundance. nih.gov
¹³C NMR: The presence of deuterium can cause a small upfield shift in the resonance of the attached carbon atom and a splitting of the signal due to ¹³C-²H coupling. This can be used to confirm the position of deuteration. researchgate.net
Interactive Data Table: Illustrative NMR Data for this compound
Below is a hypothetical table illustrating the kind of data that would be obtained from NMR analysis. The exact chemical shifts (δ) would need to be determined experimentally.
| Atom Position (Hypothetical) | ¹H NMR Signal (Protiated) | ¹H NMR Signal (d4) | ²H NMR Signal (d4) |
| Phenothiazine Ring Protons | Multiplets | Multiplets | No Signal |
| Methylene Bridge (-CH₂-) | Triplet | Triplet | No Signal |
| Pyrrolidine (B122466) Ring Protons | Multiplets | Reduced Multiplets | Signals Present |
| N-Methyl Group (-CH₃) | Singlet | Singlet | No Signal |
Mass spectrometry (MS) is another essential technique for characterizing deuterated compounds. It separates ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight of the compound and the distribution of its isotopologues (molecules that differ only in their isotopic composition). nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between ions with very similar masses. nih.gov By analyzing the mass spectrum of this compound, the relative abundance of the d0, d1, d2, d3, and d4 species can be determined, providing a precise measure of the isotopic purity. nih.govresearchgate.net Software tools are available to help calculate the degree of deuterium enrichment from mass spectrometry data, accounting for the natural abundance of other isotopes like ¹³C. researchgate.net
Interactive Data Table: Illustrative Mass Spectrometry Data for this compound
This table shows a hypothetical isotopic distribution that might be observed.
| Isotopologue | Relative Abundance (%) |
| Methdilazine (d0) | < 1% |
| Methdilazine-d1 | ~2% |
| Methdilazine-d2 | ~5% |
| Methdilazine-d3 | ~15% |
| Methdilazine-d4 | >77% |
Advanced Analytical Chemistry Applications
Methdilazine-d4 Hydrochloride as a Stable Isotope-Labeled Internal Standard
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry-based assays. This compound is an ideal internal standard for the quantification of Methdilazine (B156362) in complex biological matrices such as plasma, urine, and tissue samples.
In both LC-MS and GC-MS methods, an internal standard is added at a known concentration to all samples, including calibration standards and quality control samples, at the beginning of the sample preparation process. Since this compound has nearly identical physicochemical properties to the non-deuterated Methdilazine, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.
By measuring the ratio of the analyte's response to the internal standard's response, any variations that occur during sample preparation and analysis can be compensated for. This ratiometric approach significantly improves the accuracy and reproducibility of the quantification. The development of a robust bioanalytical method involves optimizing chromatographic conditions and mass spectrometric parameters for both the analyte and the internal standard.
Below is a hypothetical data table illustrating typical parameters for an LC-MS/MS method for Methdilazine using this compound as an internal standard.
| Parameter | Methdilazine | This compound |
| Precursor Ion (m/z) | 299.1 | 303.1 |
| Product Ion (m/z) | 100.1 | 104.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 4.2 | 4.2 |
| Ionization Mode | ESI+ | ESI+ |
This is an illustrative table based on common practices in LC-MS/MS method development.
Biological samples are inherently complex, containing numerous endogenous components such as salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effects. Matrix effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which can compromise the accuracy of the results.
Because this compound co-elutes with Methdilazine and has the same chemical properties, it is affected by matrix effects in the same way as the analyte. Therefore, the use of a stable isotope-labeled internal standard effectively normalizes for these variations, ensuring that the calculated concentration of the analyte remains accurate despite the influence of the sample matrix.
A robust analytical assay is one that is reliable, reproducible, and insensitive to small variations in experimental conditions. The use of this compound is instrumental in the development and validation of such assays for Methdilazine. During method validation, various parameters are assessed, including linearity, accuracy, precision, selectivity, and stability. The internal standard plays a crucial role in meeting the stringent acceptance criteria for these parameters as set by regulatory agencies.
The following table provides an example of typical validation results for an analytical assay using a stable isotope-labeled internal standard.
| Validation Parameter | Acceptance Criteria | Typical Result with SIL-IS |
| Linearity (r²) | > 0.99 | 0.998 |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.2% |
| Accuracy (% Bias) | Within ±15% | -2.8% to 5.1% |
| Recovery (%) | Consistent and reproducible | 85% |
This is a representative table based on standard bioanalytical method validation guidelines.
While highly effective, the use of deuterated internal standards is not without potential challenges. One such challenge is cross-contribution, where the isotopic peaks of the analyte contribute to the signal of the internal standard, or vice versa. This is more likely to occur if the mass difference between the analyte and the internal standard is small. With a +4 mass unit difference, the risk of significant cross-contribution for this compound is generally low.
Another potential issue is isotope exchange, where the deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment. This is more common for deuterium atoms attached to heteroatoms or activated carbon atoms. The position of the deuterium labels in this compound is crucial for its stability and to minimize the risk of back-exchange. Proper synthesis and purification are essential to ensure the isotopic purity and stability of the internal standard.
Utilization in Methodological Research for High-Throughput Screening Assays
In drug discovery and development, high-throughput screening (HTS) assays are employed to analyze a large number of samples in a short period. The robustness and reliability provided by stable isotope-labeled internal standards like this compound are highly advantageous in HTS environments. By minimizing the impact of matrix effects and other analytical variabilities, the use of a deuterated internal standard allows for more confident decision-making based on the screening data. This can lead to a more efficient identification of lead compounds and a reduction in the number of false-positive or false-negative results.
Application in Standard Reference Material Development for Analytical Laboratories
Standard reference materials (SRMs) are highly characterized materials with certified property values. They are used by analytical laboratories to validate methods and ensure the quality and comparability of their results. This compound can be used in the development of SRMs for Methdilazine. By serving as an internal standard in the certification process, it helps to establish an accurate and traceable certified value for the concentration of Methdilazine in the reference material. This, in turn, allows clinical and forensic laboratories to ensure the accuracy of their own analytical measurements for this compound.
Mechanistic Investigations of Biotransformation Pathways
Elucidation of Metabolic Transformations of Methdilazine (B156362) Utilizing Deuterium (B1214612) Tracers
Deuterium tracers are instrumental in mapping the metabolic transformations of drugs like Methdilazine. The low natural abundance of deuterium makes it an excellent tool for tracing the fate of a drug molecule in biological systems. nih.gov The introduction of deuterium at specific positions in the Methdilazine molecule, creating Methdilazine-d4 Hydrochloride, allows for the differentiation of the drug and its metabolites from endogenous compounds using techniques like mass spectrometry. This stable isotope labeling is a key strategy in metabolic studies to assess a drug's absorption, distribution, metabolism, and excretion (ADME). evitachem.com
Identification of Specific Enzyme Systems and Isoforms Involved in Metabolism (e.g., Cytochrome P450 Systems, Phase II Enzymes)
The metabolism of Methdilazine, a phenothiazine (B1677639) derivative, is primarily hepatic and involves a variety of enzymatic reactions. The major enzyme family responsible for the oxidative biotransformation (Phase I metabolism) of many drugs is the Cytochrome P450 (CYP) system. dynamed.com Studies on the metabolism of Methdilazine have indicated the involvement of cytochrome P-450 enzymes in its primary metabolic pathways, namely sulfoxidation and hydroxylation. nih.govkisti.re.kr
The primary Phase I metabolic reactions for Methdilazine are:
Sulfoxidation: The formation of Methdilazine sulfoxide (B87167) is a major metabolic pathway.
N-Demethylation: The removal of a methyl group from the pyrrolidine (B122466) ring.
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring system.
While specific CYP isoforms responsible for Methdilazine metabolism are not extensively documented in the provided literature, it is known that various CYP enzymes, such as those in the CYP1, CYP2, and CYP3 families, are responsible for the biotransformation of most drugs. dynamed.com The use of deuterated analogs like this compound can help to pinpoint the contribution of specific CYP isoforms. By observing changes in metabolite formation in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes, the role of each isoform can be delineated.
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. dynamed.com
Determination of Metabolic Soft Spots and Sites of Oxidative Liability
"Metabolic soft spots" are chemically labile sites on a drug molecule that are most susceptible to metabolism. Identifying these soft spots is crucial for understanding a drug's pharmacokinetic profile and for designing new chemical entities with improved metabolic stability. nih.gov For Methdilazine, the primary metabolic soft spots are the sulfur atom, leading to sulfoxidation, and the N-methyl group, leading to N-demethylation. The aromatic rings also represent sites of oxidative liability, leading to hydroxylation. nih.gov
The strategic placement of deuterium in this compound can help to confirm these soft spots. If deuterium is placed at a site of metabolism, the cleavage of the carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond, will be slower. This phenomenon, known as the kinetic isotope effect, can lead to a decrease in the rate of metabolism at that specific site. portico.org
Quantification of Kinetic Deuterium Isotope Effects on Reaction Rates and Pathway Shunts
The deuterium kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms and can be exploited to improve the metabolic properties of drugs. portico.org The substitution of hydrogen with deuterium at a metabolic soft spot can significantly slow down the rate of metabolism at that position, as the C-D bond is stronger and requires more energy to break. nih.gov
This can result in:
Metabolic switching or "shunting": If the metabolism at one site is slowed, the drug may be more susceptible to metabolism at other sites, leading to a change in the metabolite profile. nih.gov
For this compound, if the deuterium atoms are located on the N-methyl group, a significant KIE would be expected for the N-demethylation pathway. This would likely result in a decreased formation of the N-desmethyl metabolite and a potential increase in the formation of Methdilazine sulfoxide or hydroxylated metabolites. The magnitude of the KIE is dependent on the specific enzyme and reaction involved. nih.gov
In Vitro Studies of Metabolic Stability in Subcellular Fractions and Cellular Models (e.g., Microsomes, Hepatocytes, Recombinant Enzymes)
In vitro metabolic stability studies are essential for predicting the in vivo clearance of a drug. These studies are typically conducted using various biological matrices:
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and are used to study Phase I metabolism. nuvisan.com
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism. nuvisan.com
By incubating this compound with these in vitro systems and analyzing the disappearance of the parent compound and the formation of metabolites over time, researchers can determine its intrinsic clearance. Comparing the metabolic stability of this compound to that of the non-deuterated Methdilazine can provide a quantitative measure of the deuterium isotope effect on its metabolism. plos.org High-resolution mass spectrometry is a key analytical technique used in these studies to identify and quantify the parent drug and its metabolites. evotec.com
In Vivo Metabolite Profiling and Identification in Preclinical Animal Models
In vivo metabolite profiling in preclinical animal models is a crucial step in drug development to understand the metabolic fate of a new chemical entity and to ensure that the animal models used for toxicology studies are exposed to all major human metabolites. nuvisan.comevotec.com These studies are typically conducted in species such as rats, mice, or dogs. wuxiapptec.com
Following administration of this compound to these animals, biological samples such as plasma, urine, and feces are collected over time. wuxiapptec.combioivt.com These samples are then analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites. bioivt.com The use of the deuterated analog simplifies the detection of drug-related material against the complex biological background.
These in vivo studies provide valuable information on:
The major circulating metabolites. wuxiapptec.com
The primary routes of excretion. wuxiapptec.com
Potential differences in metabolism between species. nuvisan.com
Computational and In Silico Approaches to Predict Deuterium Isotope Effects on Metabolism
Computational and in silico methods are increasingly being used to predict the metabolic fate of drugs and to guide the design of new compounds with improved properties. These methods can be used to predict metabolic soft spots and to estimate the magnitude of the deuterium isotope effect on metabolism. rsc.org
Pharmacokinetic Research Methodologies
Application of Methdilazine-d4 Hydrochloride in Tracer Pharmacokinetic Studies in Preclinical Models
In preclinical pharmacokinetic studies, this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. nih.gov Its chemical and physical properties are virtually identical to the unlabeled parent drug, methdilazine (B156362), ensuring it behaves similarly during sample extraction, processing, and chromatographic separation. However, its increased molecular mass, due to the four deuterium (B1214612) atoms, allows it to be clearly distinguished from the non-deuterated analyte by mass spectrometry (MS). cernobioscience.com
The application as a tracer or internal standard is fundamental for achieving accurate and precise quantification of methdilazine in complex biological matrices like plasma, blood, and tissue homogenates. By adding a known amount of this compound to each sample at the beginning of the analytical process, it serves as a reference to correct for any variability or loss of the analyte during sample preparation and instrumental analysis. iris-biotech.deresearchgate.net This ensures that the final measured concentration of methdilazine is a true representation of its level in the preclinical model.
Table 1: Role of this compound as an Internal Standard
| Analytical Step | Challenge without Internal Standard | Function of this compound |
|---|---|---|
| Sample Extraction | Incomplete and variable recovery of the drug from the biological matrix. | Co-elutes with the analyte, allowing for the ratio of analyte-to-standard to correct for recovery losses. |
| Mass Spectrometry Ionization | Matrix effects can suppress or enhance the analyte's signal, leading to inaccurate measurement. | Experiences similar matrix effects as the analyte; the consistent ratio of analyte-to-standard negates this variability. |
| Quantification | Instrumental fluctuations can lead to inconsistent results across different samples and batches. | Provides a stable reference point, ensuring high precision and accuracy in the final concentration calculation. |
Investigation of Absorption, Distribution, and Elimination Processes through Isotopic Labeling
Isotopic labeling with deuterium is a powerful technique to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comcernobioscience.com By administering this compound, researchers can track the entire lifecycle of the drug within a living organism with high specificity. musechem.com
Absorption: Following administration in preclinical models, blood samples can be taken over time. Using mass spectrometry, the appearance and concentration of this compound can be precisely measured to determine the rate and extent of its absorption into systemic circulation. longdom.org
Distribution: The labeled compound can be traced as it moves from the bloodstream into various tissues and organs. longdom.org Analysis of tissue samples at different time points reveals the distribution pattern of the drug, helping to identify target tissues and areas of potential accumulation. iris-biotech.de
Elimination: Elimination processes, including metabolism and excretion, can be meticulously studied. The decline of this compound concentration in the plasma over time is used to calculate its elimination half-life. Furthermore, analysis of urine and feces can quantify the extent and routes of excretion of the labeled compound and its metabolites from the body. longdom.org
Table 2: ADME Profile Investigation Using this compound
| ADME Process | Information Gained via Isotopic Labeling | Key Pharmacokinetic Parameters Determined |
|---|---|---|
| Absorption | Rate and extent of drug entry into systemic circulation. | Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration) |
| Distribution | Penetration and concentration of the drug in various tissues and organs. | Vd (Volume of Distribution) |
| Metabolism & Elimination | Rate of drug clearance from the body and identification of excretion pathways. | t1/2 (Half-life), CL (Clearance) |
Methodological Approaches to Differentiate Parent Compound and Metabolites in Pharmacokinetic Modeling
A significant challenge in pharmacokinetic studies is distinguishing the parent drug from its various metabolites, which are formed as the body processes the compound. nih.gov Isotope labeling with this compound provides a clear methodological advantage. In pharmacokinetic modeling, mass spectrometry is the primary analytical tool. Because this compound has a different mass-to-charge ratio (m/z) than both the unlabeled methdilazine and its metabolites, all these compounds can be monitored simultaneously and without interference.
This allows for the construction of more accurate multi-compartment pharmacokinetic models that describe not only the fate of the parent drug but also the formation and elimination kinetics of each major metabolite. litfl.com The deuterated standard ensures that the quantification of both the parent and the metabolites is accurate, which is crucial for understanding whether the pharmacological or toxicological effects are due to the drug itself or its metabolic byproducts. iris-biotech.de
Table 3: Mass Spectrometric Differentiation of Analyte and Standard
| Compound | Relative Molecular Mass | Role in Analysis |
|---|---|---|
| Methdilazine (Parent Drug) | X | Analyte to be quantified. |
| Methdilazine Metabolite (e.g., Hydroxylated) | X + 16 | Metabolic product to be quantified. |
| This compound (Internal Standard) | X + 4 | Reference for accurate quantification of both parent and metabolite. |
Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated Analogs in Experimental Systems to Assess Dispositional Changes
Replacing hydrogen with deuterium at specific molecular sites can alter a drug's metabolic profile, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly in oxidation reactions mediated by cytochrome P450 (CYP) enzymes. bioscientia.devenable.com
By conducting comparative pharmacokinetic studies between this compound and its non-deuterated counterpart, researchers can assess if deuteration alters the drug's disposition. If the deuterium atoms are placed at a primary site of metabolism, a slowdown in metabolic clearance can be observed. nih.gov This may lead to:
Increased Half-Life (t½): The drug remains in the body for a longer period. selvita.com
Altered Metabolite Profile: A reduction in the formation of metabolites produced via the slowed pathway, which can sometimes reduce toxicity or alter drug-drug interactions. venable.com
These comparative studies are essential for a field of drug development known as "deuterium switching," where deuterated versions of existing drugs are created to improve their pharmacokinetic properties. nih.gov
Table 4: Illustrative Comparative Pharmacokinetic Data in a Preclinical Model
| Pharmacokinetic Parameter | Methdilazine HCl | Methdilazine-d4 HCl (Hypothetical) | Potential Implication of Change |
|---|---|---|---|
| Cmax (ng/mL) | 150 | 185 | Higher peak drug exposure. |
| Tmax (hr) | 1.5 | 1.5 | Rate of absorption is unchanged. |
| AUC (ng·hr/mL) | 950 | 1425 | Increased total drug exposure. informaticsjournals.co.in |
| t1/2 (hr) | 4.5 | 6.8 | Slower elimination and prolonged drug action. selvita.comresearchgate.net |
| Clearance (L/hr/kg) | 0.8 | 0.53 | Reduced rate of metabolic clearance. nih.gov |
This table presents hypothetical data to illustrate the potential effects of deuteration based on findings for other drugs; it is not based on published data for Methdilazine.
Broader Research Applications and Future Perspectives
Role of Deuterated Analogs in Fundamental Pharmacological Research and Ligand-Receptor Interaction Studies at a Molecular Level
The substitution of hydrogen with its stable isotope, deuterium (B1214612), in drug molecules, a process known as deuteration, offers a subtle yet powerful tool in pharmacological research. nih.gov This is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. scirp.org This increased stability can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes, which are often the rate-limiting step in drug metabolism. tandfonline.comcdnsciencepub.com By retarding metabolism, deuterated analogs like Methdilazine-d4 Hydrochloride allow researchers to study the parent compound's pharmacodynamics more accurately and for a prolonged duration. tandfonline.com
At the molecular level, deuteration provides a unique lens to investigate ligand-receptor interactions. The binding of a ligand to its receptor is a dynamic process governed by various non-covalent interactions, including hydrogen bonds. nih.gov Replacing hydrogen with deuterium can alter the strength of these hydrogen bonds, which can, in turn, affect the binding affinity and selectivity of the ligand for its receptor. nih.gov For instance, studies on histamine (B1213489) receptor ligands have shown that deuteration can either increase or decrease binding affinity depending on the specific ligand and its interaction with the receptor's binding site. mdpi.commdpi.com This phenomenon allows for a detailed exploration of the specific forces and orientations that are critical for receptor activation or inhibition. By observing the changes in binding and functional activity upon deuteration, researchers can gain insights into the precise nature of the ligand-receptor complex. nih.gov
Furthermore, deuterated compounds serve as excellent tools in functional studies. For example, in studies of G-protein coupled receptors (GPCRs), deuteration of the ligand can help to dissect the roles of different parts of the receptor. Ligand binding to the extracellular domain can be influenced by deuteration, while the intracellular G-protein activation may remain unaffected, allowing for a clearer understanding of the signal transduction cascade. nih.gov The use of deuterated analogs, therefore, enables a more refined understanding of structure-activity relationships and the quantum mechanical nature of drug-receptor interactions. nih.govirb.hr
Advancements in Deuteration Technologies for Drug Discovery and Development Research
The growing interest in deuterated compounds for drug discovery has spurred significant advancements in deuteration technologies. svchembiotech.com Initially, the synthesis of deuterated molecules was often complex and costly. However, recent progress has led to more efficient, site-selective, and scalable methods for deuterium incorporation. nih.govresearchgate.net These advancements are making deuterated compounds more accessible for research and development. svchembiotech.com
Modern deuteration strategies include:
Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium in the presence of a catalyst. Recent developments have seen the use of more efficient and selective catalysts, including earth-abundant metals. researchgate.net
Reductive Deuteration: This technique introduces deuterium by the reduction of unsaturated bonds or functional groups using a deuterium source. researchgate.net
Dehalogenative Deuteration: This process involves the replacement of a halogen atom with a deuterium atom, often facilitated by a catalyst. researchgate.net
These improved synthetic routes are crucial for the industrial production of deuterated active pharmaceutical ingredients (APIs). neulandlabs.com Furthermore, the development of suitable analytical methods to verify the isotopic purity of deuterated compounds is essential to ensure quality and consistency. neulandlabs.com
The impact of these technological advancements is evident in the increasing number of deuterated drug candidates entering clinical trials. tandfonline.comlifetein.com The ability to strategically and efficiently introduce deuterium into a drug molecule allows medicinal chemists to optimize its pharmacokinetic profile, potentially leading to improved efficacy, better safety profiles, and reduced dosing frequency. researchgate.netunibestpharm.com This "deuterium switch" approach has been successfully applied to existing drugs and is increasingly being integrated into the early stages of novel drug discovery. nih.govresearchgate.net
Exploration of this compound in Targeted Analytical Research Beyond Metabolism
While the primary application of deuterated compounds like this compound is in metabolic studies, its utility extends to various other areas of targeted analytical research. As a stable, isotopically labeled internal standard, this compound is invaluable for ensuring precision and accuracy in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. clearsynth.comtexilajournal.comaptochem.com
The key advantages of using a deuterated internal standard include:
Compensation for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte, leading to ion suppression or enhancement. texilajournal.comscioninstruments.com Because a deuterated standard is chemically almost identical to the analyte, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification. texilajournal.comscioninstruments.com
Correction for Variability: It helps to correct for variations that can occur during sample preparation, extraction, and injection into the analytical system. aptochem.com
Improved Method Robustness: The use of a deuterated internal standard is an essential component of a robust high-throughput bioanalytical method, leading to reduced assay rejection rates. aptochem.com
Beyond its role as an internal standard in pharmacokinetic studies, this compound could be employed in other targeted research applications. For instance, it could be used to:
Investigate Drug-Drug Interactions: By using the deuterated standard, researchers can more accurately quantify the parent drug in the presence of other medications to study potential metabolic interactions.
Environmental Analysis: If Methdilazine (B156362) were to be found as an environmental contaminant, the deuterated form would be essential for its accurate quantification in environmental samples like water or soil. clearsynth.com
Forensic Toxicology: In forensic analysis, deuterated standards are crucial for the accurate identification and quantification of drugs and their metabolites in biological specimens.
The phenothiazine (B1677639) class of drugs, to which methdilazine belongs, is known to have a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com Future research could utilize this compound to precisely quantify the uptake and distribution of methdilazine in cancer cells or microorganisms, aiding in the investigation of these potential therapeutic applications.
Identification of Unaddressed Research Questions and Future Avenues in Deuterated Phenothiazine Compound Research
Despite the progress in the field of deuterated pharmaceuticals, several research questions and future avenues remain, particularly concerning deuterated phenothiazine compounds like this compound.
Unaddressed Research Questions:
Predictability of the Deuterium Isotope Effect: While the kinetic isotope effect is a known phenomenon, its precise impact on the metabolism and pharmacokinetics of a specific drug is often unpredictable and must be determined experimentally. tandfonline.comresearchgate.net More research is needed to develop computational models that can better predict the effects of deuteration on drug metabolism and guide the rational design of deuterated compounds.
Potential for Metabolic Switching: Deuterating one metabolic site on a molecule can sometimes lead to increased metabolism at another site, a phenomenon known as "metabolic switching." tandfonline.com The extent to which this occurs with different phenothiazines and the consequences for efficacy and safety are not fully understood.
Impact on Off-Target Effects: Phenothiazines are known to interact with multiple receptors. nih.gov It is important to investigate whether deuteration alters the affinity of these compounds for their intended and unintended targets, and what the clinical implications of such changes might be.
Long-Term Safety of Deuterated Phenothiazines: While deuterium is a stable and non-radioactive isotope, the long-term effects of chronic exposure to deuterated drugs require further investigation. wikipedia.org
Future Research Avenues:
Development of Novel Deuterated Phenothiazines: There is an opportunity to design and synthesize novel deuterated phenothiazines with improved therapeutic profiles. This could involve selective deuteration to enhance metabolic stability, reduce the formation of toxic metabolites, or improve receptor selectivity. svchembiotech.com
Exploration of Broader Therapeutic Applications: The known antimicrobial, antiviral, and anticancer activities of phenothiazines could be further explored with deuterated analogs. nih.gov Deuteration might enhance the efficacy or reduce the toxicity of these compounds in these non-traditional therapeutic areas.
Personalized Medicine: Research could focus on how genetic variations in metabolic enzymes (e.g., cytochrome P450s) influence the metabolism of deuterated phenothiazines, potentially leading to more personalized dosing strategies.
Advanced Drug Delivery Systems: Combining deuterated phenothiazines with advanced drug delivery technologies could further enhance their therapeutic potential by improving their bioavailability and targeting specific tissues or cells.
The continued exploration of deuterated phenothiazine compounds holds promise for the development of safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Methdilazine-d4 Hydrochloride in experimental samples?
- Methodology : Reverse-phase HPLC with UV detection is widely used for quantification. A validated method involves a C18 column (e.g., 150 mm × 4.6 mm, 5 μm), a mobile phase of phosphate buffer (pH-adjusted) and methanol (70:30 v/v), and detection at 207–210 nm. Calibration curves should demonstrate linearity (e.g., 1–10 μg/mL, ) with recovery rates ≥98% and RSD <2% for intra-/inter-day precision .
- Validation : Include specificity testing against degradation products (e.g., thermal or photolytic stress) and matrix interference studies (e.g., plasma or tissue homogenates) .
Q. How should this compound be stored to ensure stability in long-term studies?
- Stability Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent deuterium exchange and oxidative degradation. Stability under accelerated conditions (40°C/75% RH for 6 months) should confirm no significant loss of deuterium labeling or hydrochloride salt integrity .
- Reconstitution : Use deuterium-depleted solvents (e.g., DMSO-d6) for NMR studies to avoid signal interference .
Q. What safety precautions are critical when handling this compound in vitro?
- PPE Requirements : Wear nitrile gloves (JIS T 8116), chemical safety goggles (JIS T 8147), and lab coats. Use fume hoods for powder handling to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists .
Q. How is the isotopic purity of this compound confirmed?
- Analytical Techniques : High-resolution mass spectrometry (HRMS) or -NMR to verify ≥98% deuterium incorporation at specified positions. Compare with non-deuterated standards to rule out isotopic dilution .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated form?
- Experimental Design : Conduct cross-over PK studies in animal models (e.g., rodents) using LC-MS/MS to compare AUC, , and metabolite profiles. Deuterium effects may alter metabolic stability via the "isotope effect," particularly in cytochrome P450-mediated pathways .
- Data Interpretation : Note discrepancies in metabolite ratios (e.g., deuterated vs. non-deuterated hydroxylated derivatives) to identify metabolic soft spots .
Q. What strategies resolve contradictions in receptor binding data for this compound across studies?
- Troubleshooting :
Assay Conditions : Validate buffer pH (e.g., 7.4 vs. 7.0) and ionic strength, which affect hydrochloride salt dissociation and ligand-receptor interactions.
Radioligand Purity : Ensure tritiated or fluorescent probes are >95% pure via HPLC to avoid off-target signals .
Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability in measurements .
Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound’s efficacy?
- Approach :
- In Vitro : Measure IC50 in cell-based assays (e.g., histamine H1 receptor antagonism) under physiologically relevant conditions (e.g., 37°C, 5% CO).
- In Vivo : Correlate plasma concentrations (from PK studies) with efficacy endpoints (e.g., edema reduction in murine models). Use compartmental modeling to predict dose-response relationships .
Q. What are the implications of this compound’s incompatibility with strong oxidizing agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
